molecular formula C18H19ClN4 B14735212 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole CAS No. 5514-47-6

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole

Cat. No.: B14735212
CAS No.: 5514-47-6
M. Wt: 326.8 g/mol
InChI Key: MQMAYYRVPPDKMZ-UHFFFAOYSA-N
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Description

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring substituted with a 3-chlorophenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the piperazine moiety: The benzimidazole core is then reacted with a piperazine derivative, such as 1-(3-chlorophenyl)piperazine, under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various biological effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole can be compared with other similar compounds, such as:

Properties

CAS No.

5514-47-6

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzimidazole

InChI

InChI=1S/C18H19ClN4/c19-15-4-3-5-16(12-15)22-10-8-21(9-11-22)14-23-13-20-17-6-1-2-7-18(17)23/h1-7,12-13H,8-11,14H2

InChI Key

MQMAYYRVPPDKMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

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